molecular formula C32H35BO B14475270 [4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane CAS No. 65881-99-4

[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane

Cat. No.: B14475270
CAS No.: 65881-99-4
M. Wt: 446.4 g/mol
InChI Key: BYHAKXLSMLKROM-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane is a boron-containing compound with a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 4-(benzyloxy)-2-methylphenylboronic acid with 2,4,6-trimethylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of boronic acids or boronates.

    Reduction: Formation of boranes or borohydrides.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: Potential use in the development of boron-containing drugs for cancer therapy.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors that contain boron-binding sites. The boron atom in the compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. This mechanism is particularly relevant in the context of boron neutron capture therapy, where the compound accumulates in cancer cells and facilitates their destruction upon neutron irradiation.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Benzyloxy)-2-methylphenyl]boronic acid
  • 2,4,6-Trimethylphenylboronic acid
  • [4-(Benzyloxy)-2-methylphenyl]borane

Uniqueness

[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane is unique due to its dual aromatic structure and the presence of multiple boron atoms. This structural complexity enhances its reactivity and potential applications compared to simpler boronic acids or boranes. The compound’s ability to participate in diverse chemical reactions and its potential use in advanced therapeutic applications further highlight its uniqueness.

Properties

CAS No.

65881-99-4

Molecular Formula

C32H35BO

Molecular Weight

446.4 g/mol

IUPAC Name

(2-methyl-4-phenylmethoxyphenyl)-bis(2,4,6-trimethylphenyl)borane

InChI

InChI=1S/C32H35BO/c1-21-15-24(4)31(25(5)16-21)33(32-26(6)17-22(2)18-27(32)7)30-14-13-29(19-23(30)3)34-20-28-11-9-8-10-12-28/h8-19H,20H2,1-7H3

InChI Key

BYHAKXLSMLKROM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C

Origin of Product

United States

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